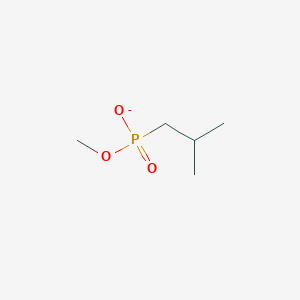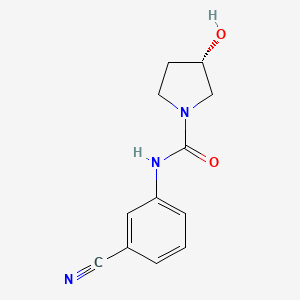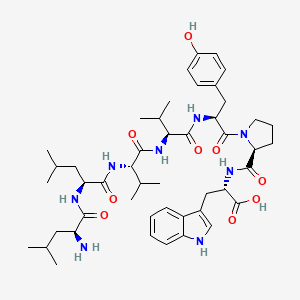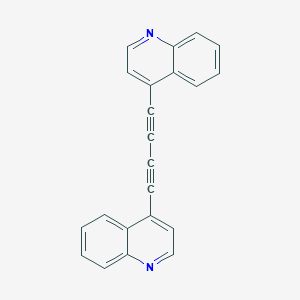![molecular formula C22H18BrNO3 B14195835 4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde CAS No. 915214-23-2](/img/structure/B14195835.png)
4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde is an organic compound with the molecular formula C20H14BrNO2. It is a white to pale yellow solid at room temperature and is known for its aromatic properties and volatility. This compound is soluble in organic solvents such as ether and chloroform .
Vorbereitungsmethoden
The synthesis of 4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde typically involves organic synthesis reactions. One common method includes the reaction of 4-bromophenylamine with 4-formylphenylboronic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the bromine atom is replaced by other nucleophiles.
Aldol Reaction: The aldehyde groups in the compound can participate in aldol reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials[][4].
Wirkmechanismus
The mechanism of action of 4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde involves its interaction with specific molecular targets. The bromine atom and aldehyde groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its action depend on the specific context of its use, such as in chemical synthesis or biological interactions .
Vergleich Mit ähnlichen Verbindungen
4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde can be compared with other similar compounds such as:
4,4’-{[4-(2-Chloroethoxy)phenyl]azanediyl}dibenzaldehyde: Similar structure but with a chlorine atom instead of bromine.
4,4’-{[4-(2-Fluoroethoxy)phenyl]azanediyl}dibenzaldehyde: Similar structure but with a fluorine atom instead of bromine.
4,4’-{[4-(2-Iodoethoxy)phenyl]azanediyl}dibenzaldehyde: Similar structure but with an iodine atom instead of bromine.
The uniqueness of 4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde lies in its specific reactivity due to the presence of the bromine atom, which can influence its chemical behavior and interactions .
Eigenschaften
CAS-Nummer |
915214-23-2 |
|---|---|
Molekularformel |
C22H18BrNO3 |
Molekulargewicht |
424.3 g/mol |
IUPAC-Name |
4-(N-[4-(2-bromoethoxy)phenyl]-4-formylanilino)benzaldehyde |
InChI |
InChI=1S/C22H18BrNO3/c23-13-14-27-22-11-9-21(10-12-22)24(19-5-1-17(15-25)2-6-19)20-7-3-18(16-26)4-8-20/h1-12,15-16H,13-14H2 |
InChI-Schlüssel |
ODZWXRXEYQZLFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)



![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
![(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14195773.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)

![N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine](/img/structure/B14195783.png)
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14195790.png)


![Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl-](/img/structure/B14195815.png)

